molecular formula C10H10N2O3 B12886616 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole CAS No. 848837-89-8

2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole

Cat. No.: B12886616
CAS No.: 848837-89-8
M. Wt: 206.20 g/mol
InChI Key: UCBBBMGAQZYYOQ-UHFFFAOYSA-N
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Description

2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole is a novel synthetic compound of significant interest in medicinal chemistry and antibacterial research, combining two privileged heterocyclic scaffolds. This molecule integrates a 1H-pyrrole ring, a five-membered aromatic nitrogen heterocycle known for its prevalence in natural products and pharmaceuticals , with a furan ring, a five-membered aromatic oxygen heterocycle recognized for its diverse bioactivity . The presence of a nitroethyl linker suggests potential as a prodrug or for targeted activity, as nitro groups can undergo reductive activation in bacterial cells to produce reactive intermediates . Pyrrole-based compounds are a major focus in the development of new antibacterial agents to combat antibiotic resistance, with research highlighting their activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Simultaneously, furan derivatives are established components in clinical drugs with demonstrated antibacterial, antifungal, and anticancer properties . The strategic fusion of these structures makes this compound a valuable chemical tool for researchers exploring new structure-activity relationships (SAR), screening for novel bioactive compounds, and developing lead structures for optimization. This product is intended for research and development purposes in a controlled laboratory setting only. For Research Use Only. Not for Human or Veterinary Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

848837-89-8

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-[1-(furan-2-yl)-2-nitroethyl]-1H-pyrrole

InChI

InChI=1S/C10H10N2O3/c13-12(14)7-8(9-3-1-5-11-9)10-4-2-6-15-10/h1-6,8,11H,7H2

InChI Key

UCBBBMGAQZYYOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(C[N+](=O)[O-])C2=CC=CO2

Origin of Product

United States

Strategic Synthesis and Mechanistic Studies of 2 1 Furan 2 Yl 2 Nitroethyl 1h Pyrrole and Its Analogs

Foundational Synthetic Routes to Pyrrole (B145914) Cores

The synthesis of the pyrrole ring, an electron-rich aromatic heterocycle, has been a subject of extensive research for over a century. nih.gov Classical methods have been continually refined, and new, more efficient strategies have been developed to meet the demands of modern organic and medicinal chemistry. rgmcet.edu.inresearchgate.net

The cornerstone of pyrrole synthesis lies in several classical named reactions that have proven versatile and reliable.

Paal-Knorr Synthesis : This is arguably the most straightforward and widely used method for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inorganic-chemistry.org The reaction is typically catalyzed by an acid. organic-chemistry.org Historically, harsh conditions such as prolonged heating with mineral acids were common, which limited its application for sensitive substrates. rgmcet.edu.inresearchgate.net Modern adaptations focus on milder and more efficient catalytic systems. For instance, weak acids like acetic acid can accelerate the reaction without the side reactions seen at very low pH. organic-chemistry.org Recent advancements have introduced a variety of catalysts to improve yields and broaden the substrate scope under gentler conditions. researchgate.net

Knorr Pyrrole Synthesis : This method involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. wikipedia.orgsemanticscholar.org A significant challenge is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Consequently, they are often prepared in situ, for example, from the corresponding oxime which is reduced using reagents like zinc dust in acetic acid. wikipedia.org The original Knorr synthesis produced what is now known as "Knorr's pyrrole," diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.org

Hantzsch Pyrrole Synthesis : The Hantzsch synthesis provides substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgtaylorandfrancis.com The mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. wikipedia.org This is followed by cyclization and dehydration to yield the final pyrrole ring. wikipedia.org Like other classical methods, modern variations aim to improve the process, for instance by using mechanochemical (ball milling) conditions to generate the α-haloketone in situ and drive the reaction. youtube.com

Modern adaptations for these classical routes often focus on green chemistry principles, employing more benign catalysts and solvents.

Classical SynthesisTypical Starting MaterialsTraditional ConditionsModern Adaptations & Catalysts
Paal-Knorr1,4-Dicarbonyl, Primary Amine/AmmoniaProlonged heating in mineral acid rgmcet.edu.inresearchgate.netL-proline, rsc.org Iron(III) chloride in water, organic-chemistry.org Citric acid, nih.gov Saccharin, nih.gov Uncatalyzed in boiling water nih.gov
Knorrα-Amino-ketone (often in situ), β-KetoesterZinc dust, Acetic acid wikipedia.orgManganese-catalyzed dehydrogenative coupling of amino alcohols with keto esters organic-chemistry.org
Hantzschα-Haloketone, β-Ketoester, Amine/AmmoniaOften requires pre-synthesis of componentsPhotoinduced reactions (Iridium catalyst), nih.gov Mechanochemical (solvent-free) synthesis, wikipedia.org Use of nucleobases as amine source in water researchgate.net

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a final product that incorporates significant portions of all starting materials. orientjchem.org This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making it ideal for creating libraries of compounds for drug discovery. orientjchem.orgbohrium.com Several MCR strategies have been developed for the synthesis of polysubstituted pyrroles. bohrium.comorientjchem.org

Isocyanide-based multicomponent reactions (I-MCRs) are a powerful tool for synthesizing highly substituted pyrroles. rsc.org These reactions exploit the unique reactivity of the isocyanide functional group to construct the heterocyclic core in a one-pot fashion, often avoiding the generation of wasteful byproducts. rsc.org Other MCRs might involve the one-pot combination of an amine, an aldehyde, a diketone, and a nitroalkane, often facilitated by green solvents or catalysts. orientjchem.org These methods highlight a shift from traditional stepwise synthesis to more efficient and sustainable strategies. rsc.orgorientjchem.org

Multicomponent Reaction TypeKey ReactantsCatalyst/ConditionsKey Features
Isocyanide-Based MCR (I-MCR)Isocyanide, Alkynes, other componentsOften catalyst-free or uses simple catalysts rsc.orgHigh efficiency, simple procedure, avoids intermediate isolation rsc.org
Four-Component ReactionAmine, Aldehyde, 1,3-Dicarbonyl, NitroalkaneGluconic acid in aqueous solution orientjchem.orgEco-friendly protocol, good yields orientjchem.org
Three-Component Reaction1,3-Dicarbonyl, α-Haloketone, AmineZnO-NPs orientjchem.orgModerate to good yields using commercially available materials orientjchem.org
Three-Component ReactionAromatic Aldehyde, 1,3-Dicarbonyl, Ammonium (B1175870) AcetateIonic Liquid orientjchem.orgInvolves in situ formation of benzoin (B196080) intermediate orientjchem.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chim.it In pyrrole synthesis, this has led to significant innovations that minimize waste, reduce energy consumption, and avoid hazardous solvents. semanticscholar.org

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes. pensoft.netpensoft.net It allows for rapid, efficient heating and can enable solvent-free reactions or the use of green solvents like water or ethanol. pensoft.netpensoft.net For example, a solvent-free Paal-Knorr synthesis using an organocatalyst like salicylic (B10762653) acid can be completed in seconds under microwave irradiation. pensoft.netpensoft.net

Mechanochemical Synthesis : This technique involves inducing reactions through mechanical force, such as grinding or ball milling, often in the absence of any solvent. chim.it It is a highly promising green methodology that can lead to quantitative yields and reduced waste. researchgate.net Three-component Hantzsch pyrrole syntheses have been successfully performed under mechanochemical conditions. wikipedia.org

Solvent-Free and Bio-sourced Approaches : Eliminating volatile organic compounds is a key goal of green chemistry. researchgate.net Many modern pyrrole syntheses are now designed to be solvent-free. chim.itresearchgate.net Furthermore, there is a growing interest in using bio-based starting materials and catalysts. Pyrroles have been synthesized from 2,5-dimethylfuran, a biomass derivative, via a one-pot, two-step process that uses water as both a reactant and a byproduct, exemplifying a circular chemical process. mdpi.commdpi.com Catalysts derived from natural sources, such as citric acid, are also being employed. nih.gov

Foundational Synthetic Routes to Furan (B31954) Cores

The furan ring is another privileged heterocyclic structure. Its synthesis often relies on cyclization and annulation strategies, with modern methods focusing on transition-metal catalysis and electrophile-induced ring closures.

Copper-Mediated Annulation : Copper catalysis has become a robust method for constructing furan rings. These reactions can assemble highly substituted furans from simple, readily available starting materials. acs.orgrsc.org One notable example is the copper-mediated annulation of alkyl ketones with α,β-unsaturated carboxylic acids, which proceeds via a decarboxylative cycloaddition to form 2,3,5-trisubstituted furans with high regioselectivity. acs.orgrsc.org Other copper-catalyzed cascade reactions can provide efficient one-step access to complex furan-containing molecules. rsc.orgacs.org

Electrophilic Cyclization : This strategy involves the cyclization of a suitably functionalized alkyne precursor, typically triggered by an electrophile. acs.org A variety of electrophiles, including iodine (I₂), iodine monochloride (ICl), and sulfur-based electrophiles like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF), can be used. acs.orgrsc.orgdigitellinc.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a versatile method for preparing functionally substituted furans and benzofurans. rsc.orgdigitellinc.com For example, o-alkynyl anisoles can be cyclized to form 3-thiomethyl-substituted benzofurans using DMTSF at ambient temperature. rsc.orgdigitellinc.com

MethodologyKey ReactantsCatalyst/ReagentProduct Type
Copper-Mediated AnnulationAlkyl Ketones, α,β-Unsaturated Carboxylic AcidsCuCl / Cu(OAc)₂ acs.orgrsc.org2,3,5-Trisubstituted Furans acs.orgrsc.org
Copper-Catalyzed CascadeEnynonesCu(OTf)₂ acs.orgFuran-tethered Benzocyclobutenes acs.org
Electrophilic Cyclizationo-Alkynyl AnisolesDMTSF (Sulfur Electrophile) rsc.orgdigitellinc.com3-Thiomethyl-substituted Benzofurans rsc.orgdigitellinc.com
Electrophilic Cyclization3-Alkynoate Esters/AcidsI₂, ICl, PhSeCl acs.orgHighly substituted 2(3H)-Furanones acs.org

A particularly elegant synthetic strategy is the use of a common precursor to selectively generate either a furan or a pyrrole ring simply by altering the reaction conditions. This "divergent" approach is highly efficient for creating structural diversity.

The classical Paal-Knorr synthesis is a prime example of a divergent pathway. wikipedia.org Starting from a 1,4-diketone, treatment with an acid catalyst promotes dehydration of an intermediate hemiacetal to yield a furan. wikipedia.org However, if a primary amine is introduced into the reaction, it intercepts the dicarbonyl to form a hemiaminal, which then dehydrates to furnish a pyrrole. wikipedia.org

More modern examples of divergent synthesis have been developed. Lewis acid catalysis can be employed to construct multisubstituted furans or pyrroles from common starting materials through a cascade reaction, offering excellent yields and high atom economy. rsc.orgbohrium.com Another approach uses α-formyl ketene (B1206846) dithioacetals as common precursors; by carefully selecting the catalyst, these can be selectively converted into substituted pyrroles or furans in a single step. nih.gov These methods underscore the power of catalyst control in directing reaction pathways toward different, but structurally related, heterocyclic systems.

Heteroatom Exchange Reactions: Furan to Pyrrole Transformations

The conversion of a furan ring into a pyrrole ring is a powerful strategy in synthetic chemistry for generating molecular diversity. This transformation, which involves swapping an oxygen heteroatom for a nitrogen atom, can be achieved through several methods, ranging from classical industrial processes to modern photocatalytic reactions. pharmaguideline.comtdl.org

One of the most established methods is the Paal-Knorr synthesis, which can be adapted for this transformation. The process begins with the acid-catalyzed ring-opening of a furan derivative, such as 2,5-dimethylfuran, to a 1,4-dicarbonyl compound (a diketone). nih.gov This intermediate is then condensed with ammonia or a primary amine to form the corresponding pyrrole. pharmaguideline.comnih.gov This two-step, one-pot process is highly efficient and demonstrates excellent atom economy, with water being the primary byproduct. nih.gov

Table 1: Furan to Pyrrole Conversion Methodologies

Method Description Key Features Reference(s)
Industrial Process Furan is passed over ammonia, steam, and catalysts like SiO₂ and Al₂O₃ at high temperatures. Suitable for large-scale production of unsubstituted pyrrole. pharmaguideline.com
Paal-Knorr Synthesis Involves acid-catalyzed conversion of a furan to a 1,4-dicarbonyl compound, followed by condensation with an amine. Versatile for creating substituted pyrroles; can be a one-pot process. pharmaguideline.comnih.gov

| Photocatalytic Conversion | A photocatalyst initiates a single electron transfer, leading to a redox-neutral atom exchange at room temperature. | Overcomes thermodynamic hurdles, proceeds under mild conditions, and tolerates a wide range of functional groups. | tdl.orgrsc.org |

Recent advancements have introduced photocatalytic strategies that enable the direct intermolecular conversion of furans to pyrroles in a single step under mild conditions. tdl.orgrsc.org This approach utilizes a photocatalyst that, upon excitation, initiates the oxidation of the furan ring. This makes the ring susceptible to attack by a nitrogen nucleophile, leading to a ring-opened intermediate that subsequently cyclizes to form the pyrrole. rsc.org This method is notable for its high compatibility with various furan derivatives and nitrogen sources, offering a powerful tool for late-stage functionalization of complex molecules. tdl.org

Integration of the Nitroethyl Moiety via Conjugate Addition Reactions

The introduction of the 2-nitroethyl group is most effectively achieved through a conjugate addition reaction, specifically the Michael addition, where a nucleophile adds to an α,β-unsaturated nitroalkene.

The Michael addition is a cornerstone of C-C bond formation in organic synthesis. It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, the Michael acceptor. Nitroalkenes are particularly potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group.

The general mechanism proceeds in three steps:

Formation of a nucleophile (e.g., an enolate from a ketone or a deprotonated heterocycle) via treatment with a base.

The nucleophile attacks the β-carbon of the nitroalkene, breaking the C=C π-bond and forming a new C-C single bond. This results in a nitronate intermediate.

Protonation of the nitronate intermediate yields the final conjugate adduct.

Significant progress has been made in developing asymmetric Michael additions to control the stereochemistry of the newly formed chiral centers. Both organocatalysis and transition-metal catalysis have proven effective. For instance, chiral bifunctional catalysts, such as thioureas or prolinol ethers, can activate both the nucleophile and the electrophile simultaneously, guiding the direction of attack to produce the desired stereoisomer with high enantioselectivity. nih.govunimi.it

The formation of a bond between a furan ring and a nitroethyl group can be accomplished via the Michael addition. A notable example involves the direct conjugate addition of 2(5H)-furanone to nitroalkenes, catalyzed by a dinuclear zinc complex. In this reaction, the furanone acts as a vinylogous nucleophile, adding from its γ-position to the nitroalkene. This method produces synthetically useful γ-substituted butenolides with high levels of diastereoselectivity and enantioselectivity. The reaction's success showcases the ability of specialized catalytic systems to promote challenging additions and control stereochemical outcomes.

Another relevant approach is the Henry condensation between a furan-containing aldehyde, such as (E)-3-(fur-2-yl)acrylaldehyde, and a nitroalkane like nitroethane, which yields a furan-substituted nitrodien. nih.gov While not a direct Michael addition of the furan ring itself, these methods establish the critical furan-containing nitro-alkyl structure.

The most direct pathway to the target molecule, 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole, is the Michael addition of pyrrole to (E)-1-(furan-2-yl)-2-nitroethene. In this key step, the electron-rich pyrrole ring acts as the nucleophile (Michael donor), attacking the electrophilic nitroalkene (Michael acceptor).

Recent research has demonstrated that this transformation can be achieved with high efficiency and stereocontrol. For example, a water-soluble catalytic system derived from a Schiff-based ligand and CuBr₂ has been developed for the enantioselective Michael addition of pyrrole to various nitroalkenes. This system operates effectively in water, affording nitroethylpyrrole derivatives in excellent yields and with high enantiomeric excess (ee). The proposed mechanism suggests that the catalyst activates the nitroalkene while the N-H of the pyrrole acts as a hydrogen bond donor, directing the nucleophilic attack to achieve high stereoselectivity.

The reaction of pyrrole with β-nitrostyrene derivatives, catalyzed by molecular iodine, also provides an efficient route to pyrrolyl nitroalkanes at room temperature, highlighting an operationally simple alternative to metal-based Lewis acid catalysts.

The success of the Michael addition using pyrrole as a nucleophile is rooted in the inherent electronic properties of five-membered heterocycles. Both pyrrole and furan are considered π-excessive aromatic systems, making them reactive towards electrophiles. However, their reactivity differs significantly.

The general order of reactivity towards electrophilic substitution is: Pyrrole > Furan > Thiophene (B33073) > Benzene (B151609) . pharmaguideline.com

Pyrrole: The nitrogen atom in pyrrole is less electronegative than the oxygen in furan and is more capable of donating its lone pair of electrons to the aromatic system. This increases the electron density on the ring carbons, making pyrrole the most reactive of the three heterocycles. pharmaguideline.com

Furan: The highly electronegative oxygen atom holds its lone pair more tightly, resulting in less delocalization and lower electron density on the carbon atoms compared to pyrrole. Consequently, furan is less nucleophilic than pyrrole.

Electrophilic substitution on both pyrrole and furan preferentially occurs at the C2 (or α) position. This is because the carbocation intermediate formed by attack at C2 is stabilized by more resonance structures (three) compared to the intermediate from attack at C3 (two), making the C2-attack pathway more favorable. When reacting with a nitroalkene, pyrrole therefore adds from its C2 position to the β-carbon of the nitroalkene.

Table 2: Comparison of Reactivity in Electrophilic Substitution

Heterocycle Relative Reactivity Reason for Reactivity Preferred Position of Attack
Pyrrole Highest Nitrogen is less electronegative and a better electron donor, increasing ring electron density. C2
Furan Medium Oxygen is more electronegative, holding electrons more tightly than nitrogen. C2
Thiophene Lower than Furan Sulfur's 3p orbitals have less effective overlap with carbon's 2p orbitals. C2

| Benzene | Lowest | Less electron-rich than the π-excessive heterocycles. | N/A |

Cascade and tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy for constructing complex molecules. Several such sequences are relevant to the synthesis of pyrrole and furan-containing structures.

One powerful example is the Barton-Zard pyrrole synthesis, which can be viewed as a cascade process. It involves the base-catalyzed Michael addition of an α-isocyanoacetate to a nitroalkene. The resulting nitronate anion intermediate then undergoes an intramolecular cyclization onto the isocyano group, followed by the elimination of the nitro group to furnish the pyrrole ring. pharmaguideline.com This method provides a direct route to functionalized pyrroles from nitroalkenes.

More elaborate tandem sequences have been developed for building fused heterocyclic systems. For example, a palladium-catalyzed process can create fused furo-pyrrolo-pyridine structures through a dual N-H/C-H annulative-cyclization. While not directly producing the target molecule, these advanced methods illustrate the power of cascade catalysis to rapidly build molecular complexity from simple starting materials, a principle that could be adapted for the synthesis of complex pyrrole-furan analogs.

Post-Synthetic Modifiability and Functional Group Interconversions of the Nitroethyl and Heterocyclic Units (e.g., Nitro Group Reduction)

The synthetic utility of this compound is significantly enhanced by the potential for post-synthetic modifications of its constituent parts. The nitroethyl group and the furan and pyrrole rings are amenable to a variety of functional group interconversions, allowing for the diversification of the parent scaffold into a range of valuable derivatives. The most prominent of these transformations is the reduction of the nitro group, which opens a gateway to synthetically useful amines.

The reduction of aliphatic nitro compounds to primary amines is a cornerstone transformation in organic synthesis. wikipedia.org The resulting β-amino amine or 1,2-diamine structural motif, which would be formed from the target compound, is a key feature in many biologically active molecules and serves as a versatile precursor for further heterocyclic synthesis. nih.gov Several well-established and modern methods are applicable for the reduction of the nitro group in this compound.

Catalytic Hydrogenation is a widely employed method for nitro group reduction. libretexts.org Reagents such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂) are effective under hydrogen atmosphere. wikipedia.org This approach is often clean and high-yielding. However, care must be taken as catalytic hydrogenation can sometimes lead to the reduction of other functional groups. libretexts.org In the context of the title compound, the furan ring is susceptible to hydrogenation, potentially leading to the corresponding tetrahydrofuran (B95107) derivative, although this typically requires more forcing conditions or specific catalysts like rhodium. researchgate.netresearchgate.net The pyrrole ring is generally more resistant to reduction than furan. researchgate.net

Chemical Reduction using metals in acidic media provides a classic and robust alternative. researchgate.net Systems such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are highly effective for converting nitro groups to amines and are often noted for their chemoselectivity. wikipedia.orgresearchgate.net These methods are particularly useful when sensitive functional groups that are incompatible with catalytic hydrogenation are present. Another option involves the use of zinc dust in the presence of ammonium chloride for a milder reduction to the corresponding hydroxylamine (B1172632). wikipedia.org

More recently, metal-free reduction protocols have gained attention. The use of reagents like tetrahydroxydiboron (B82485) [B₂(OH)₄] with an organocatalyst has been shown to rapidly and chemoselectively reduce aromatic nitro compounds, and similar reactivity could be explored for aliphatic nitro groups. acs.org Such methods can offer excellent selectivity, preserving sensitive functionalities like halogens or carbonyl groups that might be present in analogs. acs.org The reduction of aliphatic nitro compounds to amines can also be achieved using reagents like lithium aluminum hydride (LiAlH₄) or diborane. wikipedia.orglibretexts.org

The choice of reducing agent is critical for achieving the desired outcome without affecting the heterocyclic cores. The table below summarizes various potential conditions for the reduction of the nitro group in this compound to the corresponding amine, 2-[2-amino-1-(furan-2-yl)ethyl]-1H-pyrrole.

Table 1: Selected Methods for Nitro Group Reduction This table presents a summary of common methods for the reduction of nitro groups to amines, which are applicable to the target compound. The expected product for each entry is 2-[2-amino-1-(furan-2-yl)ethyl]-1H-pyrrole.

Entry Reagent and Conditions Solvent Key Characteristics Reference(s)
1 H₂, Raney Ni Ethanol High efficiency; potential for furan ring reduction under harsh conditions. wikipedia.orglibretexts.org
2 H₂, Pd/C Methanol / Ethyl Acetate Common and effective; good selectivity under controlled conditions. researchgate.net
3 Fe, Acetic Acid Acetic Acid / Water Cost-effective, reliable, and highly chemoselective. researchgate.net
4 SnCl₂·2H₂O Ethanol / HCl Classic method, effective for aromatic and aliphatic nitro groups. wikipedia.org
5 LiAlH₄ Tetrahydrofuran Powerful reducing agent; also reduces other functional groups. libretexts.org

Beyond the nitro group, the heterocyclic units themselves offer platforms for functionalization. The pyrrole ring is electron-rich and readily undergoes electrophilic substitution, preferentially at the C5 position, which is unsubstituted in the parent molecule. ksu.edu.sapearson.com The nitrogen atom of the pyrrole, being part of an aromatic sextet, is not significantly basic but can be deprotonated with a strong base and subsequently N-alkylated or N-acylated to introduce further diversity. ksu.edu.sauomustansiriyah.edu.iq

The furan ring is also an electron-rich heterocycle. ksu.edu.sa However, its lower aromatic character compared to pyrrole makes it more susceptible to ring-opening in the presence of strong acids, a factor that must be considered when choosing reagents for modifying other parts of the molecule. pearson.com It can also participate as a diene in Diels-Alder reactions, offering another route for skeletal diversification. nih.gov Nucleophilic substitution on the heterocyclic rings is generally difficult unless activating groups, such as a nitro group directly on the ring, are present. quimicaorganica.org Mechanistic studies on the reduction of nitro compounds indicate that the transformation often proceeds stepwise through nitroso and hydroxylamine intermediates before the final amine product is formed. nih.govacs.org

Advanced Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented spectroscopic characterization of the compound This compound . Despite the clear structural interest of this molecule, which combines furan, pyrrole, and nitroethyl moieties, detailed experimental data from advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are not present in publicly accessible research.

Consequently, a detailed discussion of its molecular architecture, stereochemistry, carbon skeleton, and fragmentation pathways, as specified in the requested outline, cannot be provided at this time. The scientific community has yet to publish in-depth studies focusing on the high-resolution structural elucidation of this particular compound.

While the fundamental principles of NMR and MS are well-established for determining the structure of organic molecules, their specific application to this compound, including chemical shifts, coupling constants, and mass-to-charge ratios of fragments, has not been reported. Therefore, the creation of data tables and a detailed analysis of its spectroscopic properties would be purely speculative and not based on scientific evidence.

Further research and publication in peer-reviewed journals are necessary to establish the empirical spectroscopic data required for a comprehensive and authoritative article on the advanced characterization of this compound.

Advanced Spectroscopic Characterization and High Resolution Structural Elucidation of 2 1 Furan 2 Yl 2 Nitroethyl 1h Pyrrole

Vibrational Spectroscopy (Infrared and Raman): Characteristic Band Assignment and Functional Group Confirmation

A detailed analysis of the infrared and Raman spectra is required to assign characteristic vibrational frequencies to the functional groups within 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole. This would involve identifying the stretching and bending vibrations associated with the C-H, N-H, C=C, C-N, and C-O bonds of the pyrrole (B145914) and furan (B31954) rings, as well as the characteristic vibrations of the nitro group (NO2) and the aliphatic ethyl bridge. However, no publicly available IR or Raman spectra for this compound could be located.

Computational Chemistry and Theoretical Investigations into the Molecular Properties and Reactivity of 2 1 Furan 2 Yl 2 Nitroethyl 1h Pyrrole

Quantum Chemical Calculations: Electronic Structure, Stability, and Reactivity Descriptors

Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules. For a nuanced understanding of 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole, methods like Density Functional Theory (DFT) and ab initio calculations are paramount. These computational techniques provide a window into the molecule's geometry, energetic stability, and electronic landscape.

Density Functional Theory (DFT) and Ab Initio Calculations for Geometry Optimization and Energetic Profiles

Geometry optimization would likely reveal a non-planar structure, with a significant twist between the furan (B31954) and pyrrole (B145914) rings due to the steric hindrance imposed by the nitroethyl bridge. The bond lengths and angles within the furan and pyrrole rings are expected to deviate slightly from their unsubstituted counterparts due to the electronic effects of the substituent. The presence of the electron-withdrawing nitro group is anticipated to influence the charge distribution and bond polarities throughout the molecule.

Energetic profile calculations, such as the determination of the heat of formation, can be achieved using isodesmic reactions. These calculations would likely indicate a stable, yet reactive, molecule. The stability is conferred by the aromaticity of the heterocyclic rings, while the reactivity is enhanced by the presence of the polar nitro group and the conjugated π-system.

Analysis of Frontier Molecular Orbitals (FMO) and Their Influence on Reaction Pathways

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole and furan rings, which are known to be good electron donors. aklectures.com Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the conjugated system. This distribution suggests that the molecule would be susceptible to electrophilic attack on the heterocyclic rings and nucleophilic attack at the carbon atom attached to the nitro group.

The energy of the FMOs can be calculated using DFT methods. A smaller HOMO-LUMO gap would imply higher reactivity. In a study on the reaction of nitrosoalkenes with pyrrole, FMO analysis revealed that the energy difference between the LUMO of the nitrosoalkene and the HOMO of pyrrole was the determining factor for the reaction pathway. frontiersin.org A similar analysis for the title compound would be crucial in predicting its behavior in various chemical reactions.

Orbital Expected Localization Role in Reactivity
HOMOPyrrole and Furan RingsSite for electrophilic attack
LUMONitroethyl group and conjugated systemSite for nucleophilic attack
HOMO-LUMO Gap Indicator of chemical reactivity and stability

Table 1: Predicted Frontier Molecular Orbital Characteristics

Electrostatic Potential Surfaces and Charge Distribution Analysis

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The ESP map highlights regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic sites, respectively.

For this compound, the ESP surface is expected to show a region of high negative potential around the oxygen atoms of the nitro group, making it a likely site for interaction with electrophiles or hydrogen bond donors. The nitrogen atom of the pyrrole ring and the oxygen atom of the furan ring will also contribute to the negative potential. In contrast, the hydrogen atom attached to the pyrrole nitrogen and the regions around the carbon atoms of the rings will exhibit a more positive potential.

This charge distribution is crucial for understanding intermolecular interactions, such as those involved in crystal packing or receptor binding.

Aromaticity Assessment of the Furan and Pyrrole Rings within the Conjugated System

Nucleus-Independent Chemical Shift (NICS) Calculations for Aromaticity Indices

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. A negative NICS value at the center of a ring is indicative of a diatropic ring current, a hallmark of aromaticity. Studies have shown that the order of aromaticity among five-membered heterocycles is generally thiophene (B33073) > pyrrole > furan. nih.gov

For the title compound, NICS calculations would need to be performed for both the furan and pyrrole rings. It is expected that both rings will exhibit negative NICS values, confirming their aromatic character. However, the magnitude of these values may be influenced by the substitution and the interaction between the two rings. The electron-withdrawing nitroethyl group could potentially reduce the electron delocalization and thus slightly decrease the aromaticity of the rings compared to their unsubstituted forms.

Heterocycle Typical NICS(0) value (ppm) Aromaticity
PyrroleNegativeAromatic
FuranLess Negative than PyrroleLess Aromatic than Pyrrole

Table 2: Representative NICS Values for Parent Heterocycles (Note: Specific values for the title compound require dedicated calculation)

Electron Localization Function (ELF) and Aromaticity Descriptors

The Electron Localization Function (ELF) is a topological analysis of electron density that can provide insights into chemical bonding and aromaticity. ELF analysis can visualize regions of high electron localization, which in aromatic systems, show a characteristic pattern of delocalization.

For this compound, an ELF analysis would be expected to show delocalized basins of attraction above and below the planes of the furan and pyrrole rings, consistent with their aromatic nature. The degree of bifurcation of these basins can be used as a quantitative measure of aromaticity. It would be particularly insightful to analyze the ELF at the bridge between the two rings to understand the extent of electronic communication in the conjugated system.

Comparative Aromaticity Studies with Related Heterocyclic Systems

The aromaticity of this compound is fundamentally derived from its constituent furan and pyrrole rings. Aromaticity, a key determinant of a molecule's stability and reactivity, is not an absolute property but is often evaluated comparatively using computational and experimental metrics. For five-membered heterocycles like furan and pyrrole, aromaticity arises from the participation of the heteroatom's lone pair of electrons in a cyclic, planar, conjugated system, satisfying Hückel's rule of (4n+2) π-electrons. pharmaguideline.comquora.com

Computational methods provide quantitative measures of aromaticity. Common indices include the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric contribution by analyzing bond length uniformity, and Nucleus-Independent Chemical Shift (NICS), a magnetic criterion where negative values inside the ring indicate diatropic ring currents characteristic of aromatic systems. researchgate.netnih.govnih.gov Energetic criteria, such as Aromatic Stabilization Energy (ASE), quantify the extra stability afforded by electron delocalization. nih.gov

A comparative analysis of furan, pyrrole, and thiophene (a related sulfur-containing heterocycle) consistently reveals an aromaticity order of thiophene > pyrrole > furan. nih.govksu.edu.sastackexchange.com This trend is primarily governed by the electronegativity of the heteroatom (O > N > S). pharmaguideline.com The highly electronegative oxygen atom in furan holds its lone pair more tightly, reducing its delocalization into the π-system, which diminishes its aromatic character compared to pyrrole. pharmaguideline.comquora.com Conversely, the nitrogen in pyrrole is less electronegative, allowing for more effective participation of its lone pair in the aromatic sextet. quora.comslideshare.net

Table 1: Comparative Aromaticity Indices for Parent Heterocycles

HeterocycleResonance Energy (kJ/mol)HOMANICS(1) (ppm)Aromaticity Order
Benzene (B151609)1501.000-11.5Highest
Thiophene1210.764-13.6High
Pyrrole88-920.761-15.1Medium
Furan67-710.497-12.3Low

This table presents representative values from computational studies. Actual values may vary based on the level of theory and basis set used. NICS(1) refers to the value calculated 1 Å above the ring center.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its properties and potential interactions. Conformational analysis, performed using computational methods like Density Functional Theory (DFT), helps to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

The conformational landscape of this compound is defined by the rotation around several key single bonds:

The C-C bond linking the pyrrole and furan rings.

The C-C bond of the ethyl bridge.

The relative stability of each conformer is governed by a delicate balance of steric repulsions and favorable electronic interactions.

Steric Factors: The primary destabilizing force is steric hindrance between the bulky furan and pyrrole rings and between the rings and the nitro group. Conformers where these groups are eclipsed or in close proximity would be high in energy. Therefore, staggered or anti-periplanar arrangements around the connecting C-C bonds are generally preferred.

Electronic Factors and Intramolecular Interactions: Stabilizing electronic interactions can significantly influence conformational preference.

Intramolecular Hydrogen Bonding: A crucial interaction in this molecule is the potential for a hydrogen bond between the acidic proton of the pyrrole N-H group and one of the oxygen atoms of the nitro group (N-H···O=N). nih.gov The formation of this pseudo-six-membered ring would lock the conformation of the nitroethyl side chain, conferring significant stability to that specific conformer.

π-hole Interactions: The electropositive region (π-hole) on the nitrogen atom of the nitro group can engage in attractive interactions with the electron-rich π-systems of the furan or pyrrole rings, further stabilizing certain orientations. rsc.org

Computational studies on related nitroaromatic compounds confirm that both steric and electronic effects, including the twist angle of the nitro group relative to the aromatic ring, are critical in determining the final geometry. mdpi.com

Table 2: Key Factors Influencing Molecular Conformation

FactorTypeDescriptionExpected Outcome
Steric HindranceDestabilizingRepulsion between bulky pyrrole, furan, and nitro groups.Favors staggered/anti-periplanar conformers.
Intramolecular H-BondStabilizingAttraction between the pyrrole N-H proton and a nitro group oxygen.Favors a specific folded conformer, restricting rotation.
π-hole InteractionStabilizingElectrostatic attraction between the nitro group's nitrogen and a π-cloud.Influences the relative orientation of the nitro group and the rings.
ConjugationStabilizingπ-orbital overlap between the rings (if planar).Favors planar arrangement of the two rings, though often opposed by steric effects.

Computational Reaction Mechanism Elucidation: Transition State Characterization and Reaction Coordinate Analysis

The synthesis of this compound is typically achieved via a Michael-type addition reaction. Computational chemistry offers powerful tools to elucidate the detailed mechanism of this transformation, including the characterization of transient species like transition states (TS) and the mapping of the entire reaction pathway. britannica.com The reaction involves the nucleophilic addition of pyrrole to an α,β-unsaturated nitroalkene, specifically 1-(furan-2-yl)-2-nitroethene.

The computational investigation of this mechanism using methods like DFT proceeds through several key steps: nih.govresearchgate.net

Reactant Complex Formation: The individual reactants, pyrrole and 1-(furan-2-yl)-2-nitroethene, approach each other to form a pre-reaction complex, which is a shallow minimum on the potential energy surface.

Transition State (TS) Search: The critical step is the nucleophilic attack of the C2 carbon of the electron-rich pyrrole ring onto the β-carbon of the nitroalkene. nih.gov This C-C bond formation proceeds through a high-energy transition state. Computationally, this TS is located as a first-order saddle point on the potential energy surface, and its structure reveals the geometry of the interacting molecules at the peak of the energy barrier. Vibrational frequency analysis is used to confirm the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy (Ea): The energy difference between the reactant complex and the transition state defines the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. Quantum chemical calculations can predict this barrier, providing insight into the reaction's feasibility. rsc.org

Intermediate Formation: Following the TS, the system relaxes into an intermediate, typically a zwitterionic or anionic species, where the new C-C bond is fully formed.

Proton Transfer and Product Formation: The final step involves a proton transfer (often from the pyrrole nitrogen or a solvent molecule) to the carbon atom adjacent to the nitro group, leading to the neutral, stable final product.

A reaction coordinate diagram can be constructed from these calculations, plotting the relative energy of the system as it progresses from reactants to products, providing a complete energetic profile of the mechanism.

Table 3: Stages of the Michael Addition Reaction Pathway

StageDescriptionKey Computational Output
ReactantsIsolated pyrrole and 1-(furan-2-yl)-2-nitroethene molecules.Optimized geometries and ground-state energies.
Reactant ComplexWeakly bound complex of the two reactant molecules.Geometry and binding energy of the complex.
Transition State (TS)Highest energy point along the reaction coordinate for C-C bond formation.TS geometry, activation energy (Ea), and imaginary frequency.
IntermediateZwitterionic or anionic species formed after the C-C bond is made.Optimized geometry and relative stability.
ProductFinal this compound molecule.Optimized geometry and overall reaction energy (ΔErxn).

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Deriving Structural Principles from Computational Models

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are invaluable for understanding which structural features are crucial for a desired outcome and for predicting the activity of new, unsynthesized molecules.

For a series of analogues of this compound, both 2D and 3D QSAR models can be developed to provide insights into their structure-activity relationships.

2D-QSAR Model Development: 2D-QSAR models use descriptors calculated from the two-dimensional representation of the molecules. nih.gov The process involves:

Data Set Assembly: A series of compounds with varying substituents on the furan and/or pyrrole rings is selected, along with their experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: A wide range of 2D descriptors are calculated for each molecule. These can include constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and physicochemical descriptors (e.g., LogP, polar surface area). researchgate.net

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking a subset of the most relevant descriptors to the biological activity.

Model Validation: The model's statistical significance and predictive power are rigorously assessed. Internal validation is performed using methods like leave-one-out cross-validation (q²), while external validation involves using the model to predict the activity of a separate test set of compounds (r²_pred). researchgate.netuniroma1.it A robust model will have high values for correlation coefficients (R²) and low standard errors.

3D-QSAR Model Development: 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective by relating activity to the shape and electronic properties of the molecules. nih.gov

Molecular Alignment: This is the most critical step, where all molecules in the dataset are superimposed based on a common structural scaffold.

Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, steric and electrostatic field energies (for CoMFA) or other similarity fields (for CoMSIA) are calculated at each grid point. These field values serve as the descriptors.

Model Generation and Validation: As with 2D-QSAR, PLS is typically used to correlate the 3D field data with biological activity. The model is validated using similar statistical metrics (q², r²_pred). The results are often visualized as 3D contour maps, highlighting regions where, for example, bulky groups (steric fields) or positive charges (electrostatic fields) are predicted to increase or decrease activity.

These QSAR models can effectively guide the rational design of new, more potent derivatives of this compound for various applications. researchgate.net

Table 4: Common Descriptors and Validation Metrics in QSAR Modeling

Model TypeExample DescriptorsKey Validation MetricsAcceptable Value
2D-QSAR Molecular Weight, LogP, Polar Surface Area (PSA), Topological Polar Surface Area (TPSA), Number of H-bond donors/acceptors, Electrotopological state (E-state) indices.R² (Coefficient of determination)> 0.6
q² or R²cv (Cross-validated R²)> 0.5
r²_pred (Predictive R² for test set)> 0.6
3D-QSAR CoMFA: Steric and Electrostatic fields.R² (Coefficient of determination)> 0.6
CoMSIA: Steric, Electrostatic, Hydrophobic, H-bond donor, and H-bond acceptor fields.q² or R²cv (Cross-validated R²)> 0.5
r²_pred (Predictive R² for test set)> 0.6

Identification of Molecular Descriptors Correlating with Chemical Behavior and Selectivity

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For this compound, the electron-rich pyrrole and furan rings are expected to contribute significantly to the HOMO, making these regions susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro group will lower the energy of the LUMO, rendering the molecule more susceptible to nucleophilic attack, likely at the carbon atom attached to the nitro group. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution across the molecule. In this compound, regions of negative electrostatic potential are anticipated around the oxygen atoms of the nitro group and the furan ring, as well as the nitrogen atom of the pyrrole ring. These sites represent likely points of interaction with electrophiles or hydrogen bond donors. Conversely, positive potential is expected around the hydrogen atoms of the pyrrole N-H group and the aliphatic chain, indicating sites for nucleophilic interaction.

Quantitative Structure-Activity Relationship (QSAR) Descriptors: QSAR studies on related nitroaromatic and heterocyclic compounds have identified several descriptors that correlate with biological activity or specific chemical behaviors. nih.govnih.govmdpi.com These can be extrapolated to understand the potential behavior of this compound. Key descriptors often include:

LogP (Lipophilicity): This descriptor measures the molecule's hydrophobicity and influences its ability to cross cell membranes. The combination of the relatively polar furan, pyrrole, and nitro groups with the hydrocarbon backbone will result in a moderate LogP value.

Molecular Weight (MW): This basic descriptor is often included in QSAR models and can influence a range of properties from solubility to bioavailability.

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface contributions of polar atoms and is a good predictor of drug transport properties. The presence of nitrogen and oxygen atoms in the nitro, furan, and pyrrole moieties will contribute to a significant TPSA.

Table 1: Predicted Key Molecular Descriptors for this compound and their Correlation with Chemical Behavior

Molecular DescriptorPredicted Influence on Chemical Behavior
HOMO EnergyHigher energy indicates susceptibility to electrophilic attack, particularly at the pyrrole and furan rings.
LUMO EnergyLower energy, influenced by the nitro group, indicates susceptibility to nucleophilic attack.
HOMO-LUMO GapA smaller gap suggests higher overall reactivity.
Electrostatic PotentialNegative regions on O and N atoms are sites for electrophilic interaction; positive regions on C-H and N-H are sites for nucleophilic interaction.
LogPModerate value expected, influencing solubility and membrane permeability.
TPSASignificant value due to polar N and O atoms, affecting transport properties.
Dipole MomentA notable dipole moment will govern interactions with polar environments.

In Silico Approaches for Guiding Synthetic Design and Molecular Modification

Computational methods are invaluable for the rational design and modification of molecules like this compound to optimize for specific properties, such as enhanced biological activity or improved selectivity. In silico techniques allow for the rapid screening of virtual libraries of derivatives, saving significant time and resources compared to traditional synthetic approaches.

Molecular Docking: If the biological target of this compound is known, molecular docking can be employed to predict its binding orientation and affinity within the target's active site. benthamdirect.comnih.gov By visualizing the interactions between the ligand and the receptor, specific modifications can be proposed to enhance binding. For instance, if a particular region of the binding pocket is hydrophobic, modifications to the furan or pyrrole rings to include lipophilic substituents could be explored. Conversely, if hydrogen bonding is crucial, the introduction of additional hydrogen bond donors or acceptors could be prioritized. Docking studies on similar furan-pyrrole hybrids have shown that these scaffolds can effectively interact with various biological targets. benthamdirect.comresearchgate.net

Pharmacophore Modeling: In the absence of a known 3D structure of the target, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential steric and electronic features required for biological activity. The scaffold of this compound can then be used as a template for designing new molecules that fit the pharmacophore model, thereby increasing the probability of discovering potent analogs.

QSAR in Molecular Design: By establishing a QSAR model that correlates the molecular descriptors of a series of related compounds with their observed activity, it becomes possible to predict the activity of novel, unsynthesized derivatives. nih.gov For example, a QSAR model for a series of this compound analogs could reveal that a specific substitution pattern on the pyrrole ring leads to increased activity. This information would then guide the synthesis of the most promising candidates. QSAR studies on nitroaromatic compounds have successfully identified key structural features that determine their biological effects. nih.govmdpi.com

Virtual Library Design and Screening: In silico approaches facilitate the creation and evaluation of large virtual libraries of derivatives of this compound. By systematically modifying different parts of the molecule (e.g., substituents on the furan and pyrrole rings, alterations to the nitroethyl side chain), thousands of virtual compounds can be generated. These can then be rapidly screened using docking, pharmacophore fitting, and QSAR models to identify a smaller, more manageable set of high-priority candidates for synthesis and experimental testing. nih.govnih.gov

Table 2: In Silico Strategies for the Molecular Modification of this compound

In Silico TechniqueApplication in Molecular DesignExample Modification
Molecular DockingPredict and optimize binding to a specific biological target.Introduce a hydroxyl group to form a key hydrogen bond with the receptor.
Pharmacophore ModelingDesign novel molecules that fit the essential features for activity.Synthesize analogs where the furan is replaced by a thiophene to match a hydrophobic feature.
QSARPredict the activity of unsynthesized derivatives based on their molecular descriptors.Prioritize synthesis of derivatives with a calculated LogP in the optimal range for activity.
Virtual ScreeningRapidly evaluate large libraries of virtual compounds to identify promising candidates.Screen a library of 10,000 virtual analogs to select the top 100 for synthesis.

Advanced Research Directions and Potential Applications in Chemical Sciences

Strategic Utility as a Precursor in Diverse Organic Synthesis

The unique combination of furan (B31954), pyrrole (B145914), and a nitroethyl group in a single molecule provides a powerful platform for the synthesis of complex chemical entities. The furan and pyrrole rings serve as aromatic building blocks, while the nitroethyl linker acts as a functional handle for a wide array of chemical modifications.

The furan and pyrrole nuclei are known to be more susceptible to dearomative cycloaddition reactions than their benzene (B151609) counterparts, making them ideal starting points for building complex three-dimensional structures. researchgate.net The title compound is a promising precursor for the synthesis of novel polycyclic and spirocyclic systems, which are of growing interest as rigid chiral scaffolds in materials science and medicinal chemistry. researchgate.netnih.gov

One key synthetic strategy involves the transformation of the furan ring. For instance, methods have been developed for furan ring opening followed by a subsequent ring-closure reaction to create new, annulated heterocyclic systems. rsc.org A notable example is the recyclization of N-(furfuryl)amides, which proceeds via the opening of the furan ring into a diketone moiety, followed by intramolecular condensation to form both diazepine (B8756704) and pyrrole rings in a single step. rsc.org By analogy, 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole could undergo a similar transformation. The nitro group can be reduced to a primary amine, which could then react intramolecularly with the furan ring (after a suitable ring-opening protocol) to construct novel nitrogen-containing polycycles.

Furthermore, the furan moiety can act as a diene in Diels-Alder reactions, providing a pathway to bridged bicyclic structures that can serve as intermediates for more elaborate molecular frameworks. youtube.com Spirocyclic compounds, which feature two rings connected by a single common atom, can also be accessed. Research has demonstrated the synthesis of chiral spiro-fused polycyclic aromatic compounds containing furan, which can be subsequently transformed into pyrrole-containing analogues through a process of aromatic metamorphosis. nih.gov This highlights the potential of the furan-pyrrole linkage as a core element in the design of complex spiro-architectures. nih.gov

The inherent reactivity of the furan and pyrrole rings allows for precise chemical modifications. Electrophilic aromatic substitution on both furan and pyrrole preferentially occurs at the C2 and C5 positions (the α-positions), as the intermediates resulting from attack at these sites are better stabilized by resonance. ksu.edu.sa This regioselectivity enables the controlled introduction of new functional groups onto the heterocyclic rings.

The nitroethyl linker is a critical feature for derivatization. The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. Its reduction to an amine is a particularly powerful transformation, yielding a nucleophilic center that can be used for N-acylation or N-alkylation, thereby extending the molecular scaffold. organic-chemistry.orgresearchgate.net Classical synthetic methods like the Paal-Knorr synthesis, which can form pyrroles from 1,4-dicarbonyl compounds and amines, underscore the importance of the amine functionality in heterocyclic chemistry. researchgate.netekb.eg

Furthermore, the carbon atom situated between the furan and pyrrole rings is a chiral center. This presents opportunities for stereoselective synthesis, allowing for the preparation of enantiomerically pure forms of the compound and its derivatives. Methodologies for stereoselective additions to carbonyl groups, such as those described by the Cram, Prelog, and Felkin-Anh models, provide a foundational basis for controlling the stereochemistry during the synthesis of such precursors. iitg.ac.in The development of stereoselective routes to this compound would enable its use in the construction of chiral ligands, catalysts, and biologically active molecules where three-dimensional structure is paramount.

Integration into Functional Materials for Advanced Chemical Technologies

The electronic properties and reactive nature of the furan and pyrrole moieties make the title compound a candidate for incorporation into advanced functional materials, including those with applications in electronics and responsive systems.

Furan and pyrrole are electron-rich five-membered heterocycles that are frequently used as building blocks for π-conjugated organic materials. rsc.orgsemanticscholar.org These materials are central to the development of optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). semanticscholar.orgmdpi.com While this compound is not itself a fully conjugated system due to the sp³-hybridized ethyl linker, it serves as an excellent precursor to such materials.

Chemical modification, for example, by creating a double bond to link the furan and pyrrole rings directly (e.g., forming a vinylene bridge), would extend the π-conjugation across the molecule. This could be achieved through the elimination of the nitro group and a proton from the ethyl bridge. The resulting conjugated furan-pyrrole system would benefit from the distinct electronic contributions of each ring. Furan-containing oligomers have been shown to be effective blue emitters in OLEDs and have been investigated for organic lasing applications. rsc.orgsemanticscholar.org The strategic replacement of carbon-carbon units with isoelectronic boron-nitrogen (BN) units in polycyclic π-conjugated systems is another advanced strategy for tuning optoelectronic properties, and the furan-pyrrole scaffold provides a platform for such explorations. frontiersin.orgresearchgate.net

Table 1: Potential Synthetic Transformations and Applications
Reaction / Application AreaDescriptionKey Functional Group(s)Potential OutcomeRelevant Section
PolycyclizationFuran ring opening followed by intramolecular cyclization with a reduced nitro group (amine).Furan, NitroethylNovel nitrogen-containing fused heterocyclic systems.5.1.1
Diels-Alder ReactionFuran ring acts as a diene in cycloaddition with a dienophile.FuranBridged bicyclic intermediates for complex scaffolds.5.1.1
Stereoselective ReductionReduction of the nitro group and subsequent derivatization while controlling the stereocenter.NitroethylEnantiomerically pure complex molecules.5.1.2
Conjugation ExtensionElimination reaction to form a C=C bond between the furan and pyrrole rings.Ethyl LinkerConjugated oligomers for optoelectronics.5.2.1
Polymer FunctionalizationIncorporation into a polymer backbone, with the furan ring enabling reversible cross-linking via Diels-Alder chemistry.Furan, PyrroleSmart polymers with self-healing or thermal-responsive properties.5.2.2
Supramolecular AssemblyUtilizing N-H, furan oxygen, and nitro groups for directed self-assembly through hydrogen bonding.Pyrrole N-H, Furan O, Nitro OOrdered crystalline materials and host-guest complexes.5.3

Smart polymers, or stimuli-responsive materials, can change their properties in response to external signals like temperature, pH, or light. The structural components of this compound make it an attractive monomer or functional unit for such polymers. The furan moiety is particularly notable for its participation in reversible Diels-Alder reactions. This chemistry can be used to create thermally reversible cross-links in polymers, leading to materials with self-healing capabilities or shape-memory effects.

Furthermore, the nitro group can be reduced to an amine, which is a pH-responsive functional group. Incorporating this unit into a polymer chain would render the material sensitive to changes in acidity. The pyrrole ring itself can be polymerized, and the resulting polypyrrole is an intrinsically conductive polymer. While the ethyl linker would disrupt conjugation in a simple homopolymer, the title compound could be used as a comonomer to introduce specific functionalities into conductive polymer systems. Research on polymers based on related thieno[3,2-b]pyrrole derivatives has demonstrated their potential as cathode materials in batteries, suggesting that furan-pyrrole based polymers could also exhibit interesting electrochemical properties. bohrium.comrsc.org

Investigation of Supramolecular Interactions and Self-Assembly Phenomena

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The title compound possesses multiple features that can drive self-assembly and molecular recognition events.

The pyrrole N-H group is a potent hydrogen bond donor, while the oxygen atom of the furan ring and the two oxygen atoms of the nitro group are hydrogen bond acceptors. nih.gov This combination of donor and acceptor sites can direct the formation of ordered supramolecular structures in the solid state. Detailed crystallographic studies on related furanic compounds have revealed a variety of non-covalent interactions, including conventional hydrogen bonds to functional groups and weaker C-H···O and C-H···π interactions involving the furan ring itself. nih.gov

The two aromatic rings (furan and pyrrole) can also engage in π-π stacking interactions, further stabilizing crystal packing or host-guest complexes. Additionally, the interaction between the pyrrole N-H bond and the π-electron cloud of a neighboring aromatic ring (N-H···π interaction) is another recognized force in the self-assembly of pyrrole-containing molecules. nih.gov By understanding and controlling these subtle intermolecular forces, it may be possible to design crystalline materials with specific topologies or to use this compound as a guest molecule that can be selectively recognized by a synthetic host. nih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules, their aggregation states, and their interactions with other chemical species. wikipedia.orgnih.gov The structure of this compound is endowed with multiple sites capable of engaging in a variety of these weak forces, including hydrogen bonding and π-π stacking.

Hydrogen Bonding

Hydrogen bonds are strong, directional, non-covalent interactions vital for molecular self-assembly and recognition. wikipedia.orglibretexts.org The target molecule possesses both hydrogen bond donors and acceptors, making it a versatile participant in such interactions.

Hydrogen Bond Donors: The primary hydrogen bond donor is the N-H proton of the pyrrole ring. This proton is moderately acidic (pKa ≈ 17.5) and can form strong hydrogen bonds with suitable acceptors. wikipedia.orgchemeurope.com The acidity of this proton is a key characteristic of pyrrole, distinguishing it from non-aromatic secondary amines. ksu.edu.sa

Hydrogen Bond Acceptors: The molecule features several hydrogen bond acceptor sites. The oxygen atom of the furan ring, with its lone pair electrons, can act as a hydrogen bond acceptor. researchgate.netacs.org Studies on furan complexes have shown its ability to form O-H···O and C-H···O hydrogen bonds. acs.orgaip.org Additionally, the two oxygen atoms of the nitro group are potent hydrogen bond acceptors. This capability is fundamental to the role of nitroalkanes in various chemical reactions, where hydrogen bonding activates the reactants. rsc.org

The intramolecular hydrogen bonding between the pyrrole N-H and the furan oxygen or the nitro group could influence the compound's conformational preferences, potentially enhancing its planarity. researchgate.net Intermolecularly, the presence of both donor and acceptor sites allows for the formation of extended networks or specific pairwise interactions with other molecules. For instance, the boiling point of pyrrole is significantly higher than that of furan, a difference attributed to intermolecular hydrogen bonding in pyrrole. quora.com

π-π Stacking

The two aromatic rings, furan and pyrrole, are capable of engaging in π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are fundamental in the organization of aromatic molecules in both biological systems and materials science. acs.orgnih.gov

Furan Stacking: Furan dimers can adopt stacking configurations, and computational studies have benchmarked various DFT functionals for accurately calculating their binding energies. nih.gov The interaction involves not just the π-systems but also C-H···O and C-H···C interactions. researchgate.netnih.gov The preferred stacking geometry can be influenced by the presence of substituents and the electronic nature of the interacting partner. rsc.orgresearchgate.net

Pyrrole Stacking: Pyrrole also participates in π-stacking. The interaction landscape is influenced by the polarity of the N-H bond, which creates a significant dipole moment. wikipedia.org

Heteroaromatic Stacking: The interaction between the furan and pyrrole rings within the same molecule or with external aromatic systems would be complex. Studies on heteroaromatic stacking with benzene show that both furan and thiophene (B33073) prefer geometries where the heteroatom is placed over the hydrogen atoms of the interacting benzene ring. acs.org The relative orientation and energy of these interactions are sensitive and can be tuned by substitution.

A summary of the potential non-covalent interactions is presented below.

Interaction TypeDonor Site(s)Acceptor Site(s)Potential Significance
Hydrogen Bonding Pyrrole N-HFuran Oxygen, Nitro OxygensDirecting molecular assembly, substrate binding, conformational control. wikipedia.orgrsc.orgresearchgate.net
π-π Stacking Furan π-system, Pyrrole π-systemOther aromatic ringsFormation of ordered solid-state structures, interaction with biological targets like DNA or proteins. acs.orgnih.gov
C-H···π Interactions Aliphatic/Aromatic C-HFuran/Pyrrole π-systemsFine-tuning of structural conformations and binding energies. nih.gov
C-H···O Interactions Aliphatic/Aromatic C-HFuran Oxygen, Nitro OxygensContribution to overall stability of molecular complexes and crystal packing. researchgate.netaip.org

Design Principles for Directed Molecular Recognition

Molecular recognition is the specific, non-covalent binding between two or more molecules. nih.govfiveable.me The design of synthetic hosts for specific guest molecules relies on principles of complementarity in size, shape, and chemical functionality (e.g., electrostatics, hydrogen bonding). nih.govfiveable.me The unique combination of functional groups in this compound makes it an interesting candidate for molecular recognition studies, both as a potential host and guest.

Key Design Principles:

Complementarity: The host's binding cavity must be geometrically and electronically complementary to the guest. nih.govfiveable.me This involves matching hydrogen bond donors with acceptors, positive potentials with negative potentials, and hydrophobic surfaces with each other.

Preorganization: A host molecule that is rigid and already possesses a well-defined cavity will bind a guest more strongly than a flexible host that must adopt the correct conformation upon binding, a process that carries an entropic penalty.

Flexibility and Induced Fit: In some cases, flexibility is desirable. The "induced fit" model describes how a host can change its conformation upon guest binding to optimize interactions. fiveable.me

Application to the Target Molecule:

The structural elements of this compound can be exploited for directed molecular recognition.

Recognition of Anions: The acidic N-H proton on the pyrrole ring is an excellent hydrogen bond donor for anions. This principle is widely used in the design of anion receptors. For example, calix rsc.orgpyrroles, which contain multiple pyrrole units, are powerful anion binders, and their affinity can be tuned by introducing additional hydrogen bond donors. nih.gov The N-H group in the target molecule could similarly be used to target and bind small anions like chloride or carboxylates.

Recognition of Cations: The electron-rich π-surfaces of the furan and pyrrole rings, along with the lone pairs on the furan and nitro oxygen atoms, could interact favorably with cations through cation-π or ion-dipole interactions. fiveable.me

Recognition of Neutral Molecules: The combination of hydrogen bond donor/acceptor sites and π-surfaces allows for the recognition of complementary neutral molecules. For instance, it could potentially bind to molecules containing amide or urea (B33335) functionalities through a network of hydrogen bonds. rsc.org

Sensing Nitroaromatics: The molecule itself contains a nitro group. Research has been conducted on using host molecules like cyclodextrins to recognize aromatic nitro compounds for sensing applications. instras.com Conversely, the furan and pyrrole units could be incorporated into a larger host designed to recognize nitro-containing guests, with the nitroethyl group serving as a model for understanding the binding interactions.

Structural FeaturePotential Guest(s)Key Interaction(s)
Pyrrole N-H Anions (e.g., Cl⁻, RCOO⁻)Hydrogen Bonding nih.gov
Furan/Pyrrole π-systems Cations, Electron-deficient aromaticsCation-π, π-π Stacking acs.orgfiveable.me
Furan/Nitro Oxygens H-bond donors (e.g., amides, ureas)Hydrogen Bonding rsc.org

Emerging Methodologies and Interdisciplinary Research Frontiers

The study of molecules like this compound can be advanced by and contribute to several emerging areas of chemical science.

Emerging Synthetic Methodologies:

The synthesis of functionalized heterocycles is a cornerstone of modern organic chemistry, driven by the need for novel compounds in medicine and materials science. nih.govmsesupplies.com While classical methods like the Paal-Knorr synthesis are well-established for furan and pyrrole cores, rsc.org new strategies offer more efficient and versatile routes. mdpi.comnortheastern.edunih.gov

C-H Activation: Direct functionalization of C-H bonds on the furan or pyrrole rings would allow for the late-stage introduction of new functional groups without the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light-mediated reactions can enable novel transformations under mild conditions, potentially allowing for the construction of the core structure or its subsequent modification in new ways. nih.gov

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. Designing an MCR to assemble the target molecule's scaffold would be a significant synthetic achievement. nih.gov

Advanced Computational Analysis:

Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. nih.gov For this compound, computational methods can provide deep insights where experimental data is lacking.

Non-Covalent Interaction (NCI) Plots: This method allows for the visualization of non-covalent interactions in real space, identifying regions of hydrogen bonding, van der Waals interactions, and steric repulsion based on the electron density. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize the bonds within a molecule, including weak non-covalent interactions, by analyzing the topology of the electron density. nih.govacs.org

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is used to decompose the interaction energy between molecules into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing a detailed understanding of the forces at play. acs.orgresearchgate.net

Interdisciplinary Frontiers:

The unique structural features of this compound place it at the intersection of several scientific disciplines.

Materials Science: Pyrrole and furan are components of conducting polymers and functional organic materials. msesupplies.comacs.org The specific substitution pattern of the target molecule could lead to novel self-assembly properties, potentially forming gels, liquid crystals, or other soft materials.

Chemical Biology and Drug Design: Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. nih.govnih.gov While this article excludes pharmacological predictions, the molecule serves as a model for understanding the recognition principles that govern how drugs bind to biological targets like proteins and nucleic acids. nih.govfiveable.me The interplay of hydrogen bonding and π-stacking is critical in ligand-target binding. wikipedia.org

Supramolecular Chemistry: The molecule is a prime candidate for use as a building block (a "tecton") in the construction of larger, self-assembled supramolecular architectures through predictable non-covalent interactions.

The advancement of organic chemistry relies on fostering collaborations and communication between different scientific fields to tackle complex challenges. frontiersin.org The theoretical exploration of novel structures like this compound highlights the potential for discovery at these interdisciplinary frontiers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nitroalkylation of pyrrole derivatives. A gold-catalyzed cyclization approach (used for similar heterocycles) is recommended to enhance regioselectivity . Purification via column chromatography using polar stationary phases (e.g., silica gel) and characterization by gas chromatography (GC) with DB-Wax or DB-1 columns can optimize purity . Monitor reaction progress using TLC with ethyl acetate/hexane (1:3) as the mobile phase .

Q. How should researchers characterize the structural stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to detect decomposition temperatures.
  • Spectroscopic monitoring : Track changes in FT-IR peaks (e.g., nitro group at ~1520 cm⁻¹, pyrrole C-N stretch at ~1450 cm⁻¹) under accelerated aging (40–60°C) .
  • Storage : Refrigerate at 2–7°C to prevent degradation, as recommended for analogous furan-pyrrole hybrids .

Q. What analytical techniques are critical for confirming the molecular identity of this compound?

  • Methodological Answer :

  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₀H₁₁N₂O₃ requires m/z ~223.082) .
  • NMR : ¹H NMR to resolve furan (δ 6.2–7.4 ppm) and pyrrole (δ 6.0–6.8 ppm) protons; ¹³C NMR for nitroethyl carbons (δ 70–80 ppm) .
  • Chromatography : GC-MS retention indices (RI) using DB-1 (non-polar) or DB-Wax (polar) columns for cross-validation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for nitroalkylation of pyrrole derivatives?

  • Methodological Answer :

  • DFT calculations : Use B3LYP/6-311G(d,p) to compare activation barriers for competing pathways (e.g., nitronate vs. nitroso intermediates). Prior studies on pyrrole hydrogenation show enthalpy differences (−118.6 vs. −80.9 kJ/mol) influence pathway dominance .
  • Kinetic isotope effects (KIE) : Experimental KIE paired with computed transition states can validate mechanistic hypotheses .

Q. What strategies mitigate side reactions during the synthesis of nitroethyl-pyrrole hybrids?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive pyrrole NH with tert-butoxycarbonyl (Boc) to prevent undesired alkylation .
  • Solvent optimization : Use aprotic solvents (e.g., DMF) to stabilize nitroethyl intermediates and reduce hydrolysis .
  • Catalyst screening : Test Au(I)/Au(III) catalysts to enhance nitro group compatibility, as demonstrated in heterocycle synthesis .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. Pyrrole’s electron-rich nature (HOMO ~−5.5 eV) may favor Pd-catalyzed couplings at the β-position .
  • Substituent effects : Nitro groups act as electron-withdrawing moieties, reducing pyrrole’s aromaticity and enhancing susceptibility to ring-opening reactions .

Data Contradiction Analysis

Q. Why do experimental and computational studies disagree on the regioselectivity of nitroethyl addition to pyrrole?

  • Methodological Answer :

  • Steric vs. electronic factors : Computational models often prioritize electronic effects (e.g., charge distribution), while bulky substituents in experiments may sterically block certain positions. For example, furan’s 2-position steric hindrance in 1-(Fur-2-ylmethyl)-2-formyl-pyrrole shifts reactivity to the 5-position .
  • Solvent polarity : Polar solvents stabilize charge-separated transition states, altering regioselectivity compared to gas-phase calculations .

Applications in Materials Science

Q. Can this compound serve as a precursor for conductive polymers or metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Polymerization : Oxidative polymerization (e.g., FeCl₃) of the pyrrole moiety could yield conductive films. Nitro groups may enhance electron affinity for n-type semiconductors .
  • MOF synthesis : Coordinate nitro oxygen with metal nodes (e.g., Zn²⁺, Cu²⁺) to construct porous frameworks. Prior work on pyrrole-carbaldehyde MOFs shows BET surface areas >500 m²/g .

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